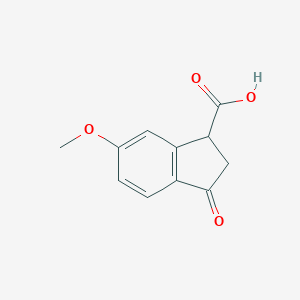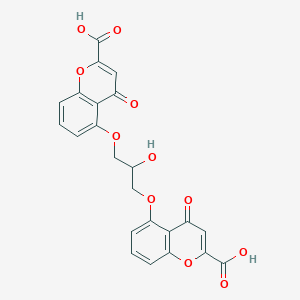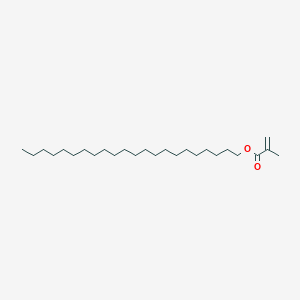
テトラフェニルホスホニウムフェノラート
概要
説明
Tetraphenylphosphonium phenolate is an organophosphorus compound with the molecular formula C30H25OP. It is known for its unique structure, where a tetraphenylphosphonium cation is paired with a phenolate anion. This compound is of interest due to its applications in various fields, including organic synthesis, catalysis, and material science .
科学的研究の応用
Tetraphenylphosphonium phenolate has a wide range of applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material science: Tetraphenylphosphonium phenolate is used in the preparation of thermosetting resins and other advanced materials due to its excellent thermal and chemical stability.
作用機序
Target of Action
Tetraphenylphosphonium phenolate (TPP-OPh) primarily targets the phenol–epoxide ring-opening reaction . This reaction is crucial in the formation of phenol–epoxy thermosetting resins, which are functional materials exhibiting excellent heat resistance, chemical resistance, and electrical properties .
Mode of Action
The mode of action of TPP-OPh involves a series of reactions. The process begins with the breaking of the P-B bond of tetraphenylphosphonium-tetraphenylborate (TPP-K), generating tetraphenylborate (TetraPB−). This reacts with phenol to form a phenoxide ion, which then combines with tetraphenylphosphonium (TPP+) to produce the active species, TPP-OPh .
The phenoxide ion in TPP-OPh then nucleophilically attacks the epoxide. Simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide. The formed phenoxide ion binds to TPP+ again, regenerating TPP-OPh .
Biochemical Pathways
The biochemical pathways affected by TPP-OPh are primarily related to the phenol–epoxide ring-opening reaction. This reaction is a key step in the synthesis of phenol–epoxy thermosetting resins . The downstream effects of this pathway include the formation of materials with excellent heat resistance, chemical resistance, and electrical properties, which are used in a wide range of applications, including electronic devices, composites, coatings, adhesives, and packaging materials .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It also has a high lipophilicity, with a Log Po/w (iLOGP) of -1.8 and a Log Po/w (XLOGP3) of 7.75 . These properties may impact the bioavailability of TPP-OPh.
Result of Action
The result of TPP-OPh’s action is the formation of phenol–epoxy thermosetting resins through the phenol–epoxide ring-opening reaction . These resins are functional materials with excellent heat resistance, chemical resistance, and electrical properties .
Action Environment
The action of TPP-OPh can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . Additionally, it is known that the compound can decompose in air to generate toxic hydrogen chloride gas . Therefore, it should be handled in a well-ventilated area .
生化学分析
Cellular Effects
It has been suggested that Tetraphenylphosphonium and related compounds can prevent the destruction of the nucleus in epidermal cells of pea leaves . This suggests that Tetraphenylphosphonium phenolate may have a protective effect on certain types of cells.
Molecular Mechanism
A study has suggested that the reaction of Tetraphenylphosphonium phenolate in the phenol–epoxide ring-opening reaction is initiated by breaking the P-B bond of a related compound, tetraphenylphosphonium-tetraphenylborate . The phenoxide ion in Tetraphenylphosphonium phenolate then nucleophilically attacks the epoxide
Temporal Effects in Laboratory Settings
It is known that Tetraphenylphosphonium phenolate should be stored under inert gas (nitrogen or Argon) at 2-8°C
準備方法
Synthetic Routes and Reaction Conditions
Tetraphenylphosphonium phenolate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium phenolate in an organic solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, tetraphenylphosphonium phenolate is often produced as a liquid formulation. This involves dissolving tetraphenylphosphonium chloride and phenol in a suitable solvent at elevated temperatures, typically around 60°C. The resulting solution is then cooled to room temperature to obtain the liquid formulation .
化学反応の分析
Types of Reactions
Tetraphenylphosphonium phenolate undergoes various chemical reactions, including:
Nucleophilic substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and reduction: The compound can participate in redox reactions, where the phenolate ion is oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetraphenylphosphonium phenolate include halogenated compounds, epoxides, and various electrophiles. Reactions are typically carried out in organic solvents such as methanol, ethanol, or dichloromethane, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving tetraphenylphosphonium phenolate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenolate ion can replace a leaving group in an electrophilic compound, forming a new carbon-oxygen bond .
類似化合物との比較
Tetraphenylphosphonium phenolate can be compared with other similar compounds, such as:
Tetraphenylphosphonium chloride: Unlike tetraphenylphosphonium phenolate, this compound contains a chloride anion instead of a phenolate anion.
Tetraphenylphosphonium-tetraphenylborate: This compound contains a tetraphenylborate anion and is used in similar applications as tetraphenylphosphonium phenolate, particularly in catalysis and material science.
Tetraphenylphosphonium phenolate stands out due to its unique combination of a highly reactive phenolate ion and a stabilizing tetraphenylphosphonium cation, making it a valuable reagent in various chemical processes .
特性
IUPAC Name |
tetraphenylphosphanium;phenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935030 | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15464-47-8 | |
| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraphenylphosphonium Phenolate facilitate the phenol-epoxide ring-opening reaction?
A: Tetraphenylphosphonium Phenolate (TPP-OPh) acts as a catalyst in this reaction. [] First, TPP-OPh is generated in situ from the reaction of Tetraphenylphosphonium Tetraphenylborate (TPP-K) with phenol. The phenoxide ion within TPP-OPh acts as a nucleophile, attacking the epoxide ring. Simultaneously, the hydrogen atom of the phenolic OH group in TPP-OPh migrates to the oxygen atom of the epoxide. This concerted action leads to ring-opening. The resulting phenoxide ion then re-associates with TPP+, regenerating TPP-OPh for further catalysis. []
Q2: What are the rate-determining steps in this reaction, and how do they affect the development of new latent hardening accelerators?
A: The research using Density Functional Theory (DFT) calculations revealed that the two slowest, rate-determining steps in the overall reaction are the cleavage of the P-B bond in TPP-K and the subsequent formation of Triphenylborane. [] Both reactions exhibit relatively high activation energies, calculated to be 36.3 kcal/mol and 36.1 kcal/mol, respectively. [] This understanding is crucial as it suggests that by modifying the substituents on the phenyl groups of Tetraphenylborate, one could potentially manipulate these activation energies and, consequently, fine-tune the reactivity of TPP-K or related compounds for improved performance as latent hardening accelerators. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)






![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)



